molecular formula C11H11BrN2O B13916621 5-Bromo-2-(methoxymethyl)-7-methylquinoxaline

5-Bromo-2-(methoxymethyl)-7-methylquinoxaline

Cat. No.: B13916621
M. Wt: 267.12 g/mol
InChI Key: ZJVJXEHHKVBTGM-UHFFFAOYSA-N
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Description

5-Bromo-2-(methoxymethyl)-7-methylquinoxaline is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(methoxymethyl)-7-methylquinoxaline typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the quinoxaline core.

    Methoxymethylation: The methoxymethyl group is introduced using methoxymethyl chloride in the presence of a base such as sodium hydride.

    Methylation: The methyl group at the 7-position is introduced using methyl iodide and a suitable base.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and cost-effectiveness. Key steps include:

    Large-Scale Bromination: Using bromine or NBS in a controlled environment to ensure safety and efficiency.

    Methoxymethylation and Methylation: Conducted in large reactors with precise control over reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(methoxymethyl)-7-methylquinoxaline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form quinoxaline N-oxides or reduction to form dihydroquinoxalines.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids under mild conditions.

Major Products

    Substituted Quinoxalines: Formed by nucleophilic substitution.

    Quinoxaline N-Oxides: Formed by oxidation.

    Dihydroquinoxalines: Formed by reduction.

    Biaryl Derivatives: Formed by coupling reactions.

Scientific Research Applications

5-Bromo-2-(methoxymethyl)-7-methylquinoxaline has several scientific research applications:

    Medicinal Chemistry: Used as a scaffold for designing drugs with anticancer, antimicrobial, and anti-inflammatory properties.

    Biological Studies: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Material Science: Used in the synthesis of organic semiconductors and light-emitting diodes (LEDs).

    Chemical Biology: Employed in the study of biological pathways and mechanisms due to its ability to interact with biomolecules.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(methoxymethyl)-7-methylquinoxaline involves its interaction with specific molecular targets. The bromine atom and methoxymethyl group enhance its binding affinity to enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-methylquinoxaline: Lacks the methoxymethyl group, resulting in different chemical properties.

    2-(Methoxymethyl)-7-methylquinoxaline: Lacks the bromine atom, affecting its reactivity and biological activity.

    7-Methylquinoxaline: Lacks both the bromine and methoxymethyl groups, making it less versatile.

Uniqueness

5-Bromo-2-(methoxymethyl)-7-methylquinoxaline is unique due to the combination of bromine, methoxymethyl, and methyl groups. This combination enhances its chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H11BrN2O

Molecular Weight

267.12 g/mol

IUPAC Name

5-bromo-2-(methoxymethyl)-7-methylquinoxaline

InChI

InChI=1S/C11H11BrN2O/c1-7-3-9(12)11-10(4-7)14-8(5-13-11)6-15-2/h3-5H,6H2,1-2H3

InChI Key

ZJVJXEHHKVBTGM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=CN=C2C(=C1)Br)COC

Origin of Product

United States

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